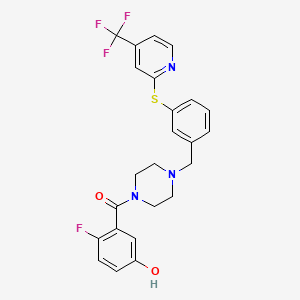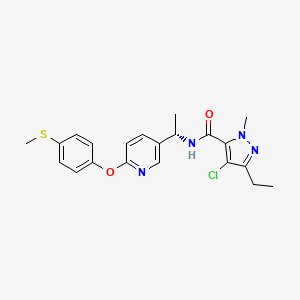
Insecticidal agent 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Insecticidal Agent 8 is a chemical compound specifically formulated to control and manage insect populations. It plays a crucial role in agriculture and public health by targeting pests that damage crops and transmit diseases. This compound is part of a broader category of insecticides that include organophosphates, carbamates, pyrethroids, and neonicotinoids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Insecticidal Agent 8 involves multiple steps, including the formation of key intermediates and the final active compound. The process typically starts with the preparation of a precursor molecule, which undergoes various chemical reactions such as halogenation, nitration, and esterification. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the precise control of reaction parameters and the use of advanced purification techniques to isolate the final product. Quality control measures are implemented at each stage to ensure the consistency and efficacy of the insecticide .
Analyse Des Réactions Chimiques
Types of Reactions: Insecticidal Agent 8 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or the removal of oxygen, resulting in reduced compounds.
Substitution: The replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. These reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of insecticidal activity and specificity. These derivatives are often tested for their efficacy and safety before being considered for commercial use .
Applications De Recherche Scientifique
Insecticidal Agent 8 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and the development of new synthetic methodologies.
Biology: Employed in studies to understand the physiological effects of insecticides on target and non-target organisms.
Medicine: Investigated for its potential use in controlling vector-borne diseases by targeting insect vectors such as mosquitoes.
Industry: Applied in the development of new formulations and delivery systems to enhance the efficacy and safety of insecticides
Mécanisme D'action
The mechanism of action of Insecticidal Agent 8 involves the disruption of key physiological processes in insects. It targets specific molecular pathways, such as the nervous system, by inhibiting enzymes like acetylcholinesterase. This inhibition leads to the accumulation of neurotransmitters, causing paralysis and eventual death of the insect. The compound may also interfere with other cellular processes, such as ion transport and energy metabolism .
Comparaison Avec Des Composés Similaires
Insecticidal Agent 8 can be compared with other similar compounds, such as:
Organophosphates: Known for their high toxicity and effectiveness but also associated with environmental and health risks.
Carbamates: Similar mode of action to organophosphates but generally less toxic to non-target species.
Pyrethroids: Synthetic analogs of natural pyrethrins, known for their rapid action and low toxicity to mammals.
Neonicotinoids: Target the nicotinic acetylcholine receptors in insects, offering high specificity and low mammalian toxicity .
This compound stands out due to its unique combination of efficacy, specificity, and safety profile, making it a valuable tool in integrated pest management strategies.
Propriétés
Formule moléculaire |
C21H23ClN4O2S |
|---|---|
Poids moléculaire |
431.0 g/mol |
Nom IUPAC |
4-chloro-5-ethyl-2-methyl-N-[(1S)-1-[6-(4-methylsulfanylphenoxy)pyridin-3-yl]ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H23ClN4O2S/c1-5-17-19(22)20(26(3)25-17)21(27)24-13(2)14-6-11-18(23-12-14)28-15-7-9-16(29-4)10-8-15/h6-13H,5H2,1-4H3,(H,24,27)/t13-/m0/s1 |
Clé InChI |
FQLMLRREPPIDFI-ZDUSSCGKSA-N |
SMILES isomérique |
CCC1=NN(C(=C1Cl)C(=O)N[C@@H](C)C2=CN=C(C=C2)OC3=CC=C(C=C3)SC)C |
SMILES canonique |
CCC1=NN(C(=C1Cl)C(=O)NC(C)C2=CN=C(C=C2)OC3=CC=C(C=C3)SC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


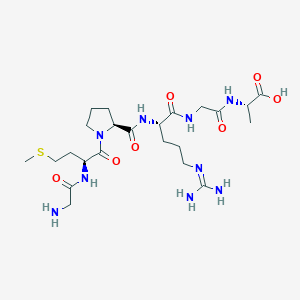
![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
![1-[[2-(4-Cyano-3,5-dicyclopropylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B12375474.png)


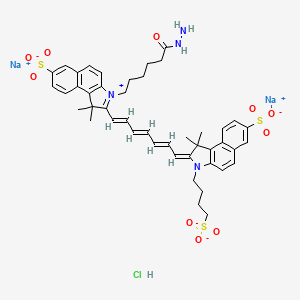

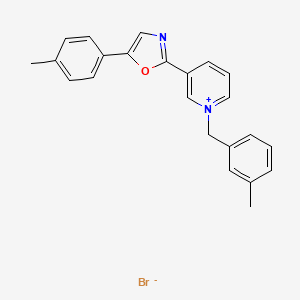
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
